L-Gulose
Overview
Description
L-Gulose, with the chemical formula C₆H₁₂O₆ or O=CH[CH(OH)]₅H, is an enantiomer of the more common d-glucose. Unlike d-glucose, this compound does not naturally occur in living organisms but can be synthesized in the laboratory. It shares the same six-carbon backbone as glucose, classifying it as a hexose. In taste, this compound is indistinguishable from d-glucose .
Mechanism of Action
- However, in the plant pathogenic bacterium Burkholderia caryophylli, an enzyme called d-threo-aldose 1-dehydrogenase can oxidize l-glucose .
- Interestingly, an epimerase related to GDP-mannose 3,5-epimerase , a key enzyme in plant ascorbate biosynthesis , is implicated in this C-5 inversion .
- L-Gulose was once proposed as a low-calorie sweetener suitable for patients with diabetes mellitus, but it was never marketed due to high manufacturing costs .
- The acetate derivative of l-glucose, l-glucose pentaacetate , stimulates insulin release and may have therapeutic value for type 2 diabetes .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
L-Gulose interacts with several enzymes and proteins in the process of AsA biosynthesis. For instance, it is involved with the enzyme L-gulono-1,4-lactone oxidase (GulLO), which is crucial in the conversion of this compound to AsA . This interaction is essential for the production of AsA, an important antioxidant for plants and animals .
Cellular Effects
The presence of this compound in cells influences various cellular processes. It plays a role in the biosynthesis of AsA, which is a key antioxidant that protects cells from oxidative damage. AsA also participates in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its conversion to AsA. This process involves the enzyme GulLO, which oxidizes this compound to produce AsA . This reaction is a crucial step in the biosynthesis of AsA, influencing gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, when this compound is treated with GulLO, the levels of total AsA in transgenic tobacco cell lines were significantly increased . This suggests that this compound’s influence on cellular function may vary over time, depending on its stability and degradation .
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to the production of AsA. This pathway involves the enzyme GulLO, which catalyzes the oxidation of this compound to AsA . This process can influence metabolic flux and metabolite levels within the cell .
Preparation Methods
Laboratory Synthesis:: L-Gulose can be prepared through synthetic routes involving chemical transformations. One common method is the oxidation of d-glucose using specific reagents. For example, the oxidation of d-glucose with bromine water followed by reduction yields this compound.
Industrial Production:: Industrial-scale production of this compound is not common due to high manufacturing costs. research continues to explore more efficient methods for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: L-Gulose, like other aldohexoses, can undergo various chemical reactions:
Oxidation: this compound can be oxidized to form carboxylic acids.
Reduction: Reduction of this compound leads to alditols (sugar alcohols).
Substitution: this compound can undergo substitution reactions at its hydroxyl groups.
Isomerization: In water solution, this compound interconverts between cyclic structural isomers, including α- and β-L-glucofuranose (five-membered ring) and α- and β-L-glucopyranose (six-membered ring).
- Oxidation: Bromine water, nitric acid, or other oxidizing agents.
- Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
- Isomerization: Acidic or basic conditions.
Scientific Research Applications
Cancer Research Applications
L-gulose has emerged as a significant compound in cancer research, particularly due to its uptake by cancer cells. This property has led to the development of fluorescent probes based on this compound that can be utilized for cancer diagnosis and characterization.
Fluorescent Probes for Tumor Visualization
Recent studies have demonstrated that this compound can be conjugated with fluorophores to create fluorescent this compound tracers (fLGs). These probes have shown specific uptake in malignant tumor cells, allowing researchers to visualize and characterize cancerous tissues effectively. The uptake of fLGs is associated with the metabolic heterogeneity of tumors, which is a hallmark of cancer progression .
Mechanistic Insights
The Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen, underscores the relevance of this compound in understanding tumor metabolism. Research indicates that this compound may serve as an alternative substrate for tumor cells, providing insights into metabolic adaptations during cancer progression .
Metabolic Studies
This compound has been explored for its metabolic effects and potential health benefits.
Insulin Release
Studies suggest that this compound may stimulate insulin release when administered in specific forms (e.g., pentaacetate). This characteristic positions this compound as a candidate for therapeutic interventions in type 2 diabetes management.
Gastrointestinal Health
This compound exhibits laxative properties and has been proposed for use in colon-cleansing protocols without disrupting fluid and electrolyte balance. This application highlights its potential role in gastrointestinal health management.
Synthetic Applications
This compound serves as a valuable building block in synthetic organic chemistry.
Precursor for Biologically Relevant Compounds
This compound is utilized as a precursor for synthesizing various biologically active compounds, including:
- Orthogonally protected L-hexose thioglycoside derivatives , important for complex carbohydrate synthesis.
- Antibiotics , such as YA-56.
- Nucleosides with potential anti-HIV activity, showcasing its versatility in pharmaceutical development.
Material Science Applications
Emerging research indicates that derivatives of this compound may contribute to developing heparinoid pentasaccharides with anticoagulant properties. This application could lead to more efficient production methods for important pharmaceuticals.
Case Studies and Research Findings
Comparison with Similar Compounds
L-Gulose stands out due to its rarity and unique properties. Similar compounds include d-glucose, d-mannose, and d-galactose.
Biological Activity
L-Gulose, a sugar that is an epimer of D-glucose, has garnered attention due to its unique biological properties and potential applications in various fields, including microbiology and cancer research. Unlike D-glucose, this compound is not widely metabolized by most organisms; however, some bacteria have developed pathways to utilize it. This article explores the biological activity of this compound, focusing on its metabolic pathways, potential therapeutic applications, and relevant case studies.
Bacterial Utilization of this compound
One of the most significant findings regarding this compound is its utilization by specific bacteria. A study identified a strain of Paracoccus that can metabolize this compound through a novel catabolic pathway. The pathway involves several enzymatic reactions leading to the production of pyruvate and D-glyceraldehyde 3-phosphate:
- Enzymatic Reactions : The key enzyme identified is NAD+-dependent this compound dehydrogenase (LgdA), which catalyzes the conversion of this compound to L-gluconate. Subsequent reactions involve:
- C-5 epimerization
- Dehydration
- Phosphorylation
- Aldolase reactions
These processes enable the bacterium to assimilate this compound effectively, suggesting a specialized adaptation to utilize this otherwise non-metabolizable sugar in its environment .
Enzyme | Function | Substrate |
---|---|---|
LgdA | Converts this compound to L-gluconate | This compound |
Gluconate Dehydrogenase | Further metabolizes L-gluconate | L-Gluconate |
Aldolase | Converts intermediates to pyruvate | Various intermediates |
Cancer Research
This compound has been investigated for its potential role in cancer biology. Research indicates that cancer cells may utilize substrates like this compound that are typically considered non-metabolizable. In particular, fluorescent tracers based on this compound have been developed to study tumor metabolism:
- Fluorescent Tracers : Fluorescent-emitting this compound tracers (fLGs) were shown to be taken up by tumor cell aggregates (spheroids), indicating a unique metabolic capability in malignant cells. This uptake was associated with changes in mitochondrial activity, suggesting that cancer cells might exploit alternative energy sources under certain conditions .
Case Study 1: Metabolism in Tumor Cells
In a notable study, researchers utilized fLGs to track the uptake of this compound in various tumor cell lines. The results demonstrated that:
- Tumor spheroids exhibited significant uptake of fLGs compared to normal cells.
- The uptake correlated with increased mitochondrial activity, highlighting a potential metabolic shift in cancer cells towards utilizing non-standard substrates like this compound.
This finding opens avenues for further research into using this compound as a tracer for imaging and understanding metabolic heterogeneity in tumors.
Properties
CAS No. |
6027-89-0 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-QRXFDPRISA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
melting_point |
< 25 °C |
Key on ui other cas no. |
6027-89-0 |
physical_description |
Solid |
Synonyms |
L-(+)-Gulose; |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-gulose?
A1: this compound has the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several studies have characterized this compound using NMR spectroscopy, including proton (1H) and carbon-13 (13C) NMR. These studies provide detailed information about the structure and conformation of this compound and its derivatives. [, ]
Q3: Where is this compound naturally found?
A3: this compound is a rare sugar found in specific organisms. One notable example is its presence as the sugar moiety of the main polar lipid in the thermophilic archaeon Thermoplasma acidophilum. []
Q4: How is this compound biosynthesized?
A4: Research suggests that this compound biosynthesis in Thermoplasma acidophilum occurs through a pathway involving stepwise stereochemical inversion at C-2 and C-5 of D-glucose. This process likely involves an epimerase similar to GDP-mannose 3,5-epimerase, a key enzyme in plant ascorbate biosynthesis. [, ]
Q5: Is this compound involved in vitamin C biosynthesis in plants?
A5: While not a direct precursor in the main vitamin C pathway, this compound, specifically as guanosine 5’-diphospho-β-L-gulose (GDP-L-gulose), is produced by GDP-mannose 3′,5′-epimerase, an enzyme involved in the early stages of vitamin C biosynthesis in plants. [] Research suggests exogenous this compound can be converted to L-ascorbic acid in plant cells, hinting at a potential role in the this compound pathway for de novo vitamin C synthesis. [, ]
Q6: Can this compound be synthesized from other sugars?
A7: Yes, this compound can be synthesized from other sugars using chemical and enzymatic methods. One study demonstrated the efficient production of this compound from D-sorbitol using a wheat-bran culture extract of the fungus Penicillium sp. KU-1. [] This fungal extract exhibits enzymatic activity for the oxidation of D-sorbitol, leading to a high yield of this compound. [] Additionally, chemical synthesis from D-mannose has been explored. [, ]
Q7: Can this compound be used in the synthesis of other biologically active compounds?
A9: Yes, this compound serves as a valuable starting material for synthesizing various biologically relevant compounds. For instance, it acts as a precursor for the synthesis of orthogonally protected L-hexose thioglycoside derivatives, which are important building blocks for complex carbohydrates. [] It's also been utilized in the synthesis of the antibiotic YA-56. [] Additionally, this compound is employed in the creation of carbocyclic analogues of various sugars, including α-D-glucosamine and α-D-mannose. [] Researchers have also used this compound in the synthesis of L-beta-(2S,4S)- and L-alpha-(2S,4R)-dioxolanyl nucleosides, which showed potential as anti-HIV agents. []
Q8: Are there any applications of this compound in material science?
A10: While research in this area is still emerging, this compound derivatives, particularly L-guluronic acid, have shown promise in the development of heparinoid pentasaccharides with anticoagulant activity. [] Replacing the more synthetically challenging L-iduronic acid with L-guluronic acid in these compounds could lead to more efficient production of these important pharmaceuticals. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.